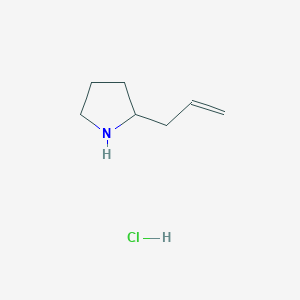

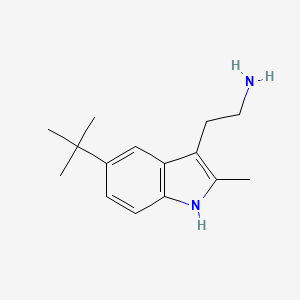

![molecular formula C16H24N6O3 B2595087 1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919025-67-5](/img/structure/B2595087.png)

1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is a complex organic molecule. It contains a purine and triazine moiety, which are both nitrogen-containing heterocycles . These types of structures are often found in biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the purine and triazine rings, and the attachment of the various alkyl and methoxyethyl groups. Triazines can be synthesized from cyanuric chloride via sequential nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Triazines are planar six-membered rings similar to benzene, but with three carbons replaced by nitrogens .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, triazines are stable compounds due to their aromatic nature .Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]-s-triazine nucleosides

A pioneering chemical synthesis introduced 2-aminoimidazo[1,2-a]-s-triazin-4-one and related purine analogues, revealing moderate antiviral activity against rhinoviruses at non-toxic dosage levels. This synthesis pathway highlights the compound's potential in antiviral research, particularly in tissue cultures testing against herpes, rhino, and parainfluenza viruses (Kim et al., 1978).

Antitumor Activity and Vascular Relaxing Effects

The study on purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines unveiled their synthesis and biological evaluation, showcasing significant antitumor activity against P388 leukemia. Despite the investigation of vascular relaxing effects, no potent activity was observed, indicating a selective biological response (Ueda et al., 1987).

Molecular and Crystal Structure Insights

Methyl Rearrangement in Triazines

Research into the thermal behavior of methoxy-triazines revealed distinct methyl rearrangement patterns in solid and liquid states, offering insights into the stability and structural dynamics of triazine derivatives. This study contributes to understanding the molecular rearrangements and their implications for triazine-based research applications (Handelsman-Benory et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

The mode of action of a compound generally involves its interaction with specific targets in the body, such as proteins, enzymes, or receptors. These interactions can lead to changes in the biochemical pathways within cells, resulting in various downstream effects. The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and overall therapeutic effect .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .

Biochemische Analyse

Biochemical Properties

1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidation of D-amino acids . This interaction is crucial as it enhances the bioavailability of D-serine, a neurotransmitter involved in the modulation of the N-methyl-D-aspartate (NMDA) receptor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DAAO leads to increased levels of D-serine, which in turn affects NMDA receptor activity and downstream signaling pathways . This modulation can impact neuronal function and has potential therapeutic implications for neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of DAAO, inhibiting its enzymatic activity . This inhibition prevents the oxidation of D-serine, leading to increased availability of this neurotransmitter. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, allowing for sustained inhibition of DAAO and prolonged effects on D-serine levels

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits DAAO without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including nephrotoxicity, as observed with other DAAO inhibitors . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of D-amino acids . By inhibiting DAAO, the compound alters metabolic flux and increases the levels of D-serine and other D-amino acids. This modulation of metabolic pathways has significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its interaction with target biomolecules and the modulation of cellular processes.

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O3/c1-6-7-20-14(23)12-13(19(4)16(20)24)17-15-21(8-9-25-5)18-10(2)11(3)22(12)15/h11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDCTXONYNQNIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C(C(=NN3CCOC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

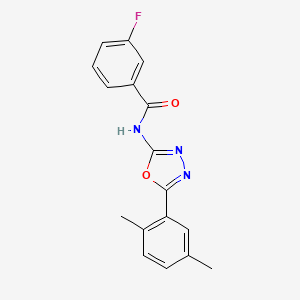

![3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2595010.png)

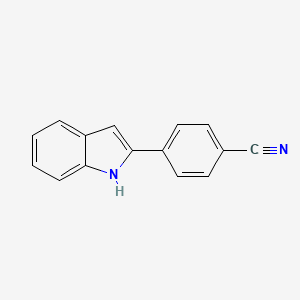

![1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2595011.png)

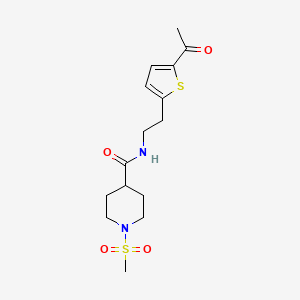

![3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2595012.png)

![3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2595013.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride](/img/structure/B2595019.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2595024.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)